
2-Bromodibenzothiophene 5,5-dioxide
Overview
Description
2-Bromodibenzothiophene 5,5-dioxide is a chemical compound with the molecular formula C12H7BrO2S. It is a brominated derivative of dibenzothiophene dioxide, characterized by the presence of a bromine atom at the second position of the dibenzothiophene ring system. This compound is known for its applications in organic synthesis and materials science, particularly in the development of organic semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromodibenzothiophene 5,5-dioxide typically involves the bromination of dibenzothiophene dioxide. One common method includes the reaction of dibenzothiophene dioxide with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted dibenzothiophene dioxides with various functional groups.
- Oxidized derivatives with enhanced electronic properties.
- Coupled products forming extended conjugated systems .
Scientific Research Applications
2-Bromodibenzothiophene 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Investigated for its potential use in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromodibenzothiophene 5,5-dioxide is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the sulfone group. The bromine atom can be easily substituted, allowing the compound to form new bonds and structures. The sulfone group enhances the compound’s stability and electronic properties, making it suitable for use in electronic materials .
Comparison with Similar Compounds
Dibenzothiophene Dioxide: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chlorodibenzothiophene 5,5-dioxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-Iododibenzothiophene 5,5-dioxide: Contains an iodine atom, which can participate in different types of coupling reactions compared to bromine.
Uniqueness: 2-Bromodibenzothiophene 5,5-dioxide is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
2-bromodibenzothiophene 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2S/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)16(12,14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJLRFOQLWYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
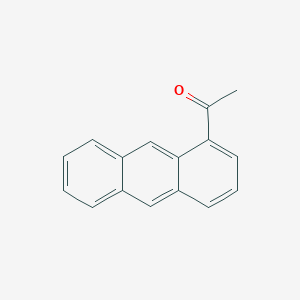
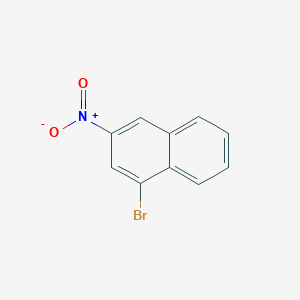
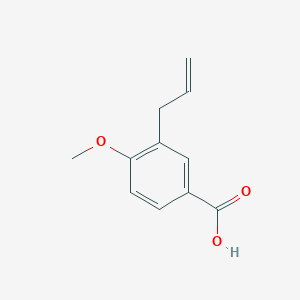
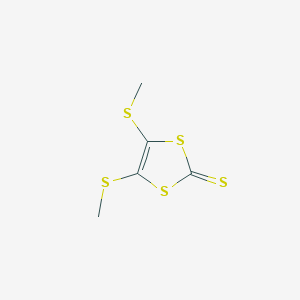
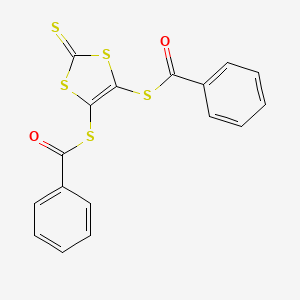
![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)
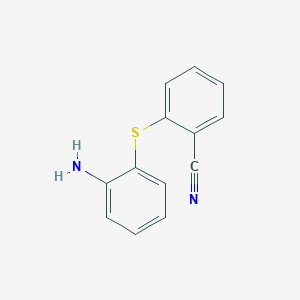
![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)
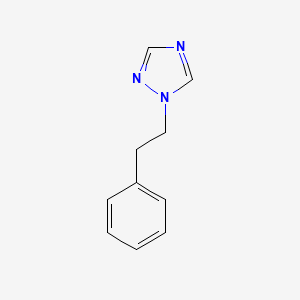
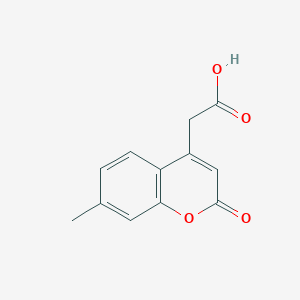
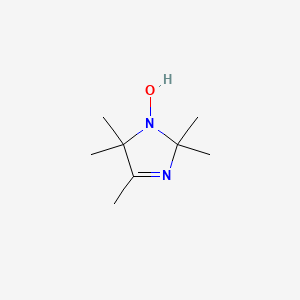
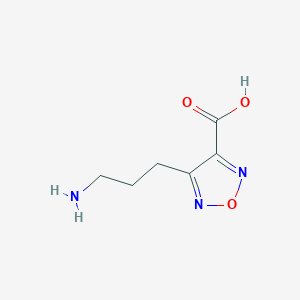
![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)
